molecular formula C5H9Br2Cl2O4P B14388494 Bis(chloromethyl) 2,3-dibromopropyl phosphate CAS No. 88245-75-4

Bis(chloromethyl) 2,3-dibromopropyl phosphate

Cat. No.: B14388494
CAS No.: 88245-75-4
M. Wt: 394.81 g/mol
InChI Key: ZWCMIFCKRNLUEL-UHFFFAOYSA-N
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Description

Bis(chloromethyl) 2,3-dibromopropyl phosphate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of tris(2,3-dibromopropyl) phosphate, which has been widely used in various industrial applications. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its effectiveness as a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(chloromethyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 2,3-dibromopropanol with phosphorus oxychloride: This step results in the formation of bis(2,3-dibromopropyl) phosphate.

    Chloromethylation: The bis(2,3-dibromopropyl) phosphate is then subjected to chloromethylation to introduce the chloromethyl groups, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(chloromethyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less brominated or chlorinated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phosphates, while reduction can produce less halogenated derivatives.

Scientific Research Applications

Bis(chloromethyl) 2,3-dibromopropyl phosphate has several scientific research applications:

    Chemistry: It is used as a flame retardant in various polymeric materials, including plastics and textiles.

    Biology: Research studies have investigated its effects on biological systems, particularly its potential toxicity and environmental impact.

    Industry: The compound is extensively used in the manufacturing of flame-retardant materials for consumer products, including furniture and electronics.

Mechanism of Action

The flame-retardant properties of bis(chloromethyl) 2,3-dibromopropyl phosphate are attributed to its ability to interfere with the combustion process. The compound releases bromine and chlorine radicals upon heating, which act to quench free radicals generated during combustion. This process effectively slows down or inhibits the spread of fire. The molecular targets include the reactive intermediates formed during the combustion of organic materials.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3-dibromopropyl) phosphate: A closely related compound with similar flame-retardant properties.

    Tris(1,3-dichloro-2-propyl) phosphate: Another organophosphorus flame retardant with chlorine atoms instead of bromine.

    Tris(2-chloroethyl) phosphate: A chlorinated flame retardant used in various applications.

Uniqueness

Bis(chloromethyl) 2,3-dibromopropyl phosphate is unique due to the presence of both bromine and chlorine atoms, which enhance its flame-retardant efficiency. The combination of these halogens provides a synergistic effect, making it more effective than compounds containing only bromine or chlorine.

Properties

CAS No.

88245-75-4

Molecular Formula

C5H9Br2Cl2O4P

Molecular Weight

394.81 g/mol

IUPAC Name

bis(chloromethyl) 2,3-dibromopropyl phosphate

InChI

InChI=1S/C5H9Br2Cl2O4P/c6-1-5(7)2-11-14(10,12-3-8)13-4-9/h5H,1-4H2

InChI Key

ZWCMIFCKRNLUEL-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OP(=O)(OCCl)OCCl

Origin of Product

United States

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